(S)-(-)-1-(4-Bromophenyl)ethylamine
Overview
Description
(S)-(-)-1-(4-Bromophenyl)ethylamine is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chiral Separation via HPLC
Another application involves the use of (S)-(-)-1-(4-Bromophenyl)ethylamine in chiral separation. Morris, Greally, and Cairns (1996) utilized normal phase HPLC to separate the enantiomers of this compound. They proposed a retention mechanism based on a three-point interaction model, highlighting the importance of steric attraction/repulsion in the process (Morris, Greally, & Cairns, 1996).
Application in Intelligent Druggery Design
In the field of intelligent druggery design, This compound has been explored for its potential. Guo (2001) researched the capability of Artificial Neural Networks (ANN) in this domain, training the BP ANN with structural parameters and biological activities of N, N-dimethyl 2 bromo(substituted phenyl) ethylamines, a category that includes this compound. The study demonstrated significant progress in the intelligence of the ANN with the growth of training patterns (Guo, 2001).
Enantiomerically Pure Aza-Morita–Baylis–Hillman Adducts
Martelli, Orena, and Rinaldi (2011) used This compound for the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts. They reacted 3-substituted (Z)-2-(bromomethyl)propenoates with this compound in the presence of quinidine, yielding enantiomerically pure products (Martelli, Orena, & Rinaldi, 2011).
Synthesis of Potential Antidepressants
In the pharmaceutical field, This compound was involved in synthesizing potential antidepressants. Yardley et al. (1990) examined a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their ability to inhibit neurotransmitter uptake, which included compounds related to This compound . Some analogues showed effects in the rat pineal gland, indicating potential rapid onset of antidepressant activity (Yardley et al., 1990).
Synthesis of Imaging Agents for Tumors
In the context of medical imaging, This compound was used in the synthesis of imaging agents. John et al. (1996) synthesized bromo and iodo derivatives of this compound, which were evaluated for their affinities to sigma-1 and sigma-2 receptor subtypes. These compounds showed promise as radiopharmaceuticals for imaging sigma receptor-positive tumors (John et al., 1996).
Safety and Hazards
“(S)-(-)-1-(4-Bromophenyl)ethylamine” is classified as Acute Tox. 4 Oral, Aquatic Chronic 2, Skin Corr. 1B, and Skin Sens. 1 . It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Future Directions
“(S)-(-)-1-(4-Bromophenyl)ethylamine” may be used in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, which is an intermediate to prepare a potent and selective antagonist and radioligand for rat P2X7 receptors . This suggests potential future directions in the development of antagonists and radioligands for rat P2X7 receptors.
Properties
IUPAC Name |
(1S)-1-(4-bromophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZMSEPDYJGBEK-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280072 | |
Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27298-97-1 | |
Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27298-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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